4-Propoxyphenyl 4-(propan-2-yl)benzoate
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Overview
Description
4-Propoxyphenyl 4-(propan-2-yl)benzoate is a chemical compound with the molecular formula C19H22O3. It is an ester formed from the reaction of 4-propoxyphenol and 4-(propan-2-yl)benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-(propan-2-yl)benzoate typically involves the esterification reaction between 4-propoxyphenol and 4-(propan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Propoxyphenyl 4-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-(propan-2-yl)benzoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-(propan-2-yl)benzoate
- 4-Ethoxyphenyl 4-(propan-2-yl)benzoate
- 4-Butoxyphenyl 4-(propan-2-yl)benzoate
Uniqueness
4-Propoxyphenyl 4-(propan-2-yl)benzoate is unique due to the presence of the propoxy group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
62716-89-6 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-4-13-21-17-9-11-18(12-10-17)22-19(20)16-7-5-15(6-8-16)14(2)3/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
HUZOQHHJJYRTRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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